molecular formula C10H14O2S B1610841 Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- CAS No. 88023-83-0

Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-

Cat. No.: B1610841
CAS No.: 88023-83-0
M. Wt: 198.28 g/mol
InChI Key: BTOPAHVWGRYACX-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups:

  • A methoxy group (-OCH₃) at position 1.
  • A [(methylthio)methoxy]methyl substituent at position 4. This group consists of a methoxy-methyl chain (-CH₂-O-CH₂-) further substituted with a methylthio (-S-CH₃) moiety. The molecular formula is inferred as C₁₀H₁₄O₂S, with a molecular weight of 198.28 g/mol.

Properties

IUPAC Name

1-methoxy-4-(methylsulfanylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-11-10-5-3-9(4-6-10)7-12-8-13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOPAHVWGRYACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521214
Record name 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88023-83-0
Record name 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The compound can be considered a derivative of 1-methoxy-4-(methylthio)benzene, where an additional methoxymethyl group bearing a methylthio substituent is introduced. The synthetic strategy typically involves:

  • Starting from 4-iodoanisole or 4-bromoanisole as the aromatic substrate.
  • Introduction of methylthio functionality via nucleophilic substitution or transition metal-catalyzed coupling with sulfur-containing reagents.
  • Installation of the methoxymethyl protecting group or linker to connect the methylthio substituent through an ether linkage.

Preparation of 1-Methoxy-4-(methylthio)benzene Intermediate

This intermediate is a key precursor and has well-documented preparation methods:

  • Copper-Catalyzed Coupling Reaction :
    A typical method involves reacting 4-iodoanisole with dimethyl disulfide in the presence of copper(II) acetate monohydrate as the catalyst, potassium hydroxide as the base, and tetrabutylammonium bromide as a phase transfer catalyst in aqueous medium. The reaction is conducted in a sealed tube at 100 °C for 12 hours under air atmosphere.
    After completion, the mixture is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography. This yields 1-methoxy-4-(methylthio)benzene with yields reported around 78%.
    This method is efficient and widely referenced in synthetic organic chemistry for aryl methyl sulfide formation.
Parameter Details
Starting materials 4-Iodoanisole, Dimethyl disulfide
Catalyst Cu(OAc)2·H2O (0.1 mmol)
Base KOH (2.0 mmol)
Phase Transfer Catalyst Tetrabutylammonium bromide (0.05 mmol)
Solvent Water (2.0 mL)
Temperature 100 °C (130 °C for bromides)
Time 12 hours
Yield ~78%
Purification Silica gel chromatography (EtOAc-hexane)

Introduction of the [(Methylthio)methoxy]methyl Group

The defining feature of the target compound is the 1-methoxy-4-[[(methylthio)methoxy]methyl]- substitution pattern. This involves the attachment of a methylthio-substituted methoxymethyl group to the aromatic ring.

  • Stepwise Functionalization :
    The methylthio group is first introduced as a methylsulfanyl moiety, which is then linked via a methoxymethyl bridge. This can be achieved by reacting the 1-methoxy-4-(methylthio)benzene intermediate with chloromethyl methyl sulfide or similar electrophilic reagents that provide the methoxymethyl linkage bearing the methylthio substituent.
    Protection-deprotection strategies may be employed to ensure selective substitution without affecting the methoxy group on the benzene ring.

  • Alternative Routes :
    Some methods involve the use of methylthiomethyl ethers or sulfenylmethylation reagents under basic or catalytic conditions to form the ether linkage. The reactions are typically performed under inert atmosphere and controlled temperature to prevent side reactions.

Representative Synthetic Procedure (Hypothetical Based on Literature)

  • Synthesis of 1-methoxy-4-(methylthio)benzene as described above.

  • Formation of the methoxymethyl intermediate :
    React 1-methoxy-4-(methylthio)benzene with chloromethyl methyl sulfide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or DMSO) at 0-25 °C to attach the [(methylthio)methoxy]methyl group via nucleophilic substitution.

  • Purification :
    The crude product is purified by column chromatography or recrystallization to isolate the target compound.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Copper-catalyzed coupling 4-Iodoanisole, dimethyl disulfide, Cu(OAc)2·H2O, KOH, TBAB, H2O, 100 °C, 12 h 1-methoxy-4-(methylthio)benzene, ~78% yield Key intermediate
Methoxymethylation 1-methoxy-4-(methylthio)benzene, chloromethyl methyl sulfide, NaH or K2CO3, DMF, 0-25 °C Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-, moderate to good yield Requires inert atmosphere
Purification Silica gel chromatography (EtOAc-hexane gradient) Pure target compound Removes side products

Research Findings and Notes

  • The copper-catalyzed coupling method is well-established and offers a relatively high yield with mild reaction conditions, making it suitable for scale-up and industrial synthesis.

  • The methoxymethylation step requires careful control of reaction conditions to avoid over-alkylation or decomposition of sensitive groups.

  • The overall synthetic route is modular, allowing for variation in the substituents on the benzene ring or the sulfur-containing moiety, which can be useful for analog synthesis.

  • No direct patent or literature references explicitly detail the exact preparation of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-, but the synthesis can be inferred from related compounds and standard organic synthetic methodologies.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group undergoes selective oxidation, a hallmark reaction for sulfur-containing compounds. Studies on structurally similar analogs (e.g., 1-methoxy-4-(methylthio)benzene) demonstrate:

Reaction ConditionsProductsKey Findings
IO₄⁻ in zwitterionic micellar mediaSulfoxide (R-SO-CH₃)Micellar catalysis accelerates reaction rates by 2–3 orders of magnitude .
Strong oxidants (e.g., H₂O₂, HNO₃)Sulfone (R-SO₂-CH₃)Requires acidic or neutral conditions; selectivity depends on oxidant strength .

For the target compound, analogous oxidation pathways are expected, with the sulfoxide intermediate forming preferentially under mild conditions .

Electrophilic Aromatic Substitution

The benzene ring’s electron density is modulated by the methoxy (-OCH₃) group, which activates the ring toward electrophilic substitution at the para and ortho positions.

Observed Reactivity in Analogous Systems:

  • Nitration: Introduces nitro (-NO₂) groups at the activated positions.

  • Halogenation: Bromine or chlorine substitutes preferentially at the para position relative to the methoxy group.

Reactivity is attenuated by steric hindrance from the bulky [[(methylthio)methoxy]methyl] substituent, favoring para-substitution over ortho.

Nucleophilic Substitution at the Methoxy Group

The methoxy group can undergo demethylation under strong acidic or basic conditions:

ConditionsMechanismOutcome
HBr (48%), refluxSN2 nucleophilic substitutionReplacement of -OCH₃ with -OH.
BBr₃ in dichloromethaneLewis acid-mediated cleavagePhenolic derivative formation.

This reaction is critical for modifying the compound’s polarity and downstream applications.

Micellar Catalysis in Oxidation

Studies on micellar systems reveal enhanced reaction efficiency:

Micelle TypeRate Enhancement FactorSelectivity for Sulfoxide
Zwitterionic (SB3-16)150×>90%
Nonionic (Brij 35)80×85%

The compound’s hydrophobic domains interact with micelles, concentrating reactants and stabilizing transition states .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes fragmentation:

  • Primary pathway: Cleavage of the methylthioether linkage, releasing methane thiol (CH₃SH) .

  • Secondary pathway: Degradation of the methoxy group to formaldehyde and phenolic byproducts.

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupsDominant Reaction
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]--OCH₃, -SCH₃, etherOxidation, electrophilic substitution
1-Methoxy-4-(methylthio)benzene-OCH₃, -SCH₃Faster oxidation due to simpler structure
Benzyl methyl thioether-SCH₃, benzyl groupPredominantly sulfur-centered reactions

The target compound’s additional ether group introduces steric and electronic effects, moderating reactivity compared to simpler analogs .

Scientific Research Applications

Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. It can also interact with enzymes and proteins, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- with key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 4 Key Properties/Applications References
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- C₁₀H₁₄O₂S 198.28 -CH₂-O-CH₂-S-CH₃ Theoretical: Potential thioether reactivity, moderate polarity. Applications unknown. N/A
Benzene, 1-methoxy-4-(methylthio) C₈H₁₀OS 154.23 -S-CH₃ Known thioether; used in organic synthesis. Oxidizes to sulfoxides. [9]
Estragole (1-Methoxy-4-(2-propenyl)benzene) C₁₀H₁₂O 148.20 -CH₂-CH=CH₂ Floral, anise-like aroma; used in flavors/fragrances. Suspected carcinogen. [7], [12], [19]
trans-Anethole (1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene) C₁₀H₁₂O 148.20 -CH=CH-CH₃ (trans) Major component of anise oil; GRAS flavoring agent. [1], [12]
Benzene, 1-methoxy-4-[[[1-(phenoxymethyl)-4-pentenyl]oxy]methyl]- C₂₀H₂₄O₃ 312.41 -CH₂-O-(pentenyl-phenoxymethyl) Complex ether; likely synthetic intermediate. [6]

Key Structural and Functional Differences:

Substituent Complexity :

  • The target compound’s [(methylthio)methoxy]methyl group introduces both ether (-O-) and thioether (-S-) functionalities, enhancing polarity compared to simpler analogs like Benzene, 1-methoxy-4-(methylthio) .
  • Estragole and anethole feature allyl/propenyl groups , contributing to their volatility and flavor profiles .

Reactivity :

  • The methylthio moiety in the target compound may undergo oxidation to sulfoxides or sulfones, a trait shared with simpler thioethers .
  • Allyl-substituted analogs (e.g., estragole) participate in electrophilic aromatic substitution and isomerization reactions .

Applications :

  • Estragole and anethole are widely used in food and fragrance industries due to their aromatic properties .
  • Thioether-containing compounds (e.g., Benzene, 1-methoxy-4-(methylthio) ) are less common in consumer products but serve as intermediates in organic synthesis .

Research Findings and Challenges

  • Biological Activity: The methylthio group may confer distinct metabolic pathways compared to non-sulfur analogs. For example, estragole’s allyl group is associated with hepatotoxicity, but the impact of thioether substituents remains unexplored .
  • Analytical Characterization : Similar compounds (e.g., ’s branched byproducts) highlight challenges in isolating and characterizing sulfur-containing aromatics due to overlapping NMR signals and low-intensity peaks .

Biological Activity

Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- (C₁₀H₁₄O₂S) is an organic compound with a complex structure featuring a benzene ring substituted with methoxy and methylthio groups. This compound has garnered attention in pharmacological research for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- facilitates its interaction with various biological systems. The presence of multiple functional groups contributes to its reactivity and potential therapeutic applications.

Property Details
Molecular FormulaC₁₀H₁₄O₂S
Molecular Weight198.28 g/mol
Functional GroupsMethoxy (-OCH₃), Methylthio (-SCH₃)
SolubilitySoluble in organic solvents

The biological activity of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- is primarily attributed to its ability to act as an electrophile or nucleophile. This property allows it to interact with various enzymes and proteins within biological systems, potentially leading to significant biological effects. However, specific mechanisms of action remain largely unexplored in the current literature.

Antimicrobial Activity

Preliminary studies indicate that compounds similar in structure to Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- exhibit notable antimicrobial properties. For instance, derivatives of methoxy-substituted benzene have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has suggested that this compound may possess anticancer activities. In chronic toxicity studies involving rodents, significant neoplastic lesions were observed at high doses, indicating a potential link between exposure and tumor development . The compound's structural features may contribute to its ability to influence cellular pathways associated with cancer progression.

Case Studies

  • Toxicological Evaluation : A study evaluated the chronic toxicity of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- in rats and mice. Results indicated dose-dependent increases in tumor incidence, particularly hepatocellular carcinoma in male mice at high concentrations .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of similar compounds demonstrated that methoxy derivatives could inhibit the growth of E. coli effectively at varying concentrations .

Summary of Findings

The biological activity of Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- is characterized by:

  • Potential Antimicrobial Activity : Similar structures show promising results against bacterial strains.
  • Anticancer Potential : Evidence from toxicity studies suggests a correlation between exposure and tumor development.
  • Mechanistic Insights Needed : Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the methoxy group can be introduced through alkylation of a phenolic precursor using methyl iodide under basic conditions. The methylthio-methoxy moiety may be added via a thiol-ene "click" reaction or by reacting a benzyl chloride intermediate with methylthiolate. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like sulfoxide formation .

Q. How is the structure of this compound validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H-NMR identifies protons on the methoxy (-OCH3_3) and methylthio (-SCH3_3) groups. The aromatic protons show splitting patterns dependent on substitution (e.g., para vs. ortho positions). Integration ratios confirm stoichiometry .
  • GC-MS : Retention indices (RI) and fragmentation patterns are compared against databases like NIST. For example, nonpolar columns (e.g., DB-5) yield RI values correlating with molecular weight and polarity .
  • IR : Stretching vibrations for C-O (1050–1250 cm1^{-1}) and C-S (600–700 cm1^{-1}) bonds are diagnostic .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-

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